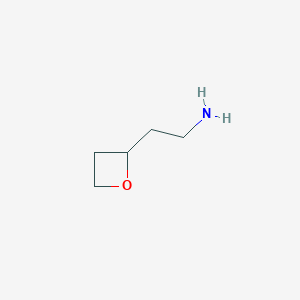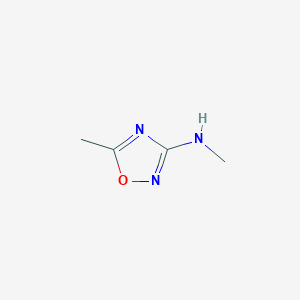
2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of drugs known as protein kinase inhibitors, which are used to target specific proteins involved in cancer cell growth and proliferation.
Aplicaciones Científicas De Investigación
Hepatoprotective and Nephroprotective Activities
Research on compounds like chrysin, which belongs to the flavonoids, has been shown to exhibit hepatoprotective and nephroprotective activities against various drugs and toxic agents. These studies highlight the potential of certain compounds in mitigating liver and kidney damage caused by toxins through antioxidant and anti-apoptotic activities (Pingili et al., 2019).
Biological Effects of Acetamide and Formamide Derivatives
Investigations into the biological effects of acetamide, formamide, and their derivatives have contributed significantly to our understanding of their toxicological profiles. This research is crucial for assessing the safety and environmental impact of these chemicals, underlining the importance of studying complex compounds (Kennedy, 2001).
Environmental Fate of Chemical Compounds
Studies on the occurrence, fate, and behavior of certain chemicals in aquatic environments, such as parabens, offer insights into the environmental impact and persistence of synthetic compounds. This research emphasizes the need for understanding how compounds degrade and their potential endocrine-disrupting effects in water bodies (Haman et al., 2015).
Synthesis and Evaluation of Pharmaceutical Agents
Research into the synthesis and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines, highlights the intricate process of designing and assessing the efficacy of new pharmaceutical agents. This work underscores the importance of understanding the pharmacophoric groups essential for binding affinity and selectivity at target receptors (Sikazwe et al., 2009).
Optoelectronic Materials Development
The exploration of quinazolines and pyrimidines for optoelectronic materials demonstrates the crossover between chemical synthesis and the development of new materials for technological applications. Such studies reveal how chemical compounds can be utilized beyond pharmaceuticals, showing their potential in electronic devices and sensors (Lipunova et al., 2018).
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3OS/c18-14-4-1-5-15(19)13(14)9-16(23)21-10-12-3-2-7-22(11-12)17-20-6-8-24-17/h1,4-6,8,12H,2-3,7,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIUTZREMJHKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760284.png)
![2-(4-ethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2760286.png)
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2760287.png)

![8-(4-butylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760290.png)

![1-{3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2760294.png)
![5-(4-Benzylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2760295.png)


